![molecular formula C14H16F3N3O7 B591446 N-((E)-3-(1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)allyl)-2,2,2-trifluoroacetamide CAS No. 869222-68-4](/img/structure/B591446.png)
N-((E)-3-(1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)allyl)-2,2,2-trifluoroacetamide
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Overview
Description
N-((E)-3-(1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)allyl)-2,2,2-trifluoroacetamide is a useful research compound. Its molecular formula is C14H16F3N3O7 and its molecular weight is 395.291. The purity is usually 95%.
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Scientific Research Applications
Design and Synthesis in Pharmaceutical Research
Design and Synthesis of Novel Dinucleotide Analogs : A study by Valiyev et al. (2010) focused on synthesizing dinucleotide analogs, using a new strategy for coupling reagents. This indicates the compound's relevance in nucleotide analog synthesis, potentially for therapeutic applications (Valiyev et al., 2010).
Synthesis of Pyrimidine-Diones and Their Electrophilic Reactions : Research by Mekuskiene and Vainilavicius (2006) discusses the synthesis of pyrimidine-2,4-diones, which are structurally similar to the compound , highlighting its potential in developing novel compounds with electrophilic properties (Mekuskiene & Vainilavicius, 2006).
Chemical Synthesis and Molecular Structure
Arsenic-Containing Cyclic Ethers Synthesis : A study by Guttenberger et al. (2016) synthesized arsenic-containing cyclic ethers, showcasing the compound's utility in synthesizing complex molecular structures for potentially exploring novel arsenolipids (Guttenberger et al., 2016).
Novel Antioxidant Agents from Vitamin Analogues : Research by Manfredini et al. (2000) involved creating molecular combinations of antioxidants, demonstrating the compound's use in synthesizing new molecules with potential antioxidant properties (Manfredini et al., 2000).
Biomedical Research and Molecular Imprinting
- Enhancement of Molecular Imprinted Polymers : Fahim and Abu-El Magd (2021) studied the reaction of certain pyrimidines to create molecular imprinted polymers, indicating the compound's role in advanced material science, particularly in biomedical applications (Fahim & Abu-El Magd, 2021).
Advanced Chemical Synthesis Techniques
Synthesis of Deoxyuridine Derivatives : Bolte's study (1994) on the structure of a deoxyuridine derivative shows the compound's significance in nucleoside synthesis, which is crucial in pharmaceutical research (Bolte, 1994).
Tetrahydrofurans Synthesis : Friestad and Lee (2009) explored the addition of allyltributylstannane to create tetrahydrofuran, demonstrating the compound's application in creating specific chemical structures (Friestad & Lee, 2009).
Mechanism of Action
Target of Action
The primary target of 5-[3-(Trifluoroacetamido)-1-(E)-propenyl]-uridine is the viral DNA of herpes simplex viruses (HSV-1, HSV-2), varicella-zoster virus (VZV), and Epstein-Barr virus (EBV) . These viruses are responsible for a variety of infections in humans .
Mode of Action
5-[3-(Trifluoroacetamido)-1-(E)-propenyl]-uridine acts by inhibiting viral DNA replication . It gets incorporated into the viral DNA, leading to chain termination . This prevents the virus from replicating and spreading within the host organism .
Biochemical Pathways
The compound affects the DNA replication pathway of the virus . By incorporating itself into the viral DNA, it disrupts the normal replication process, leading to premature termination of the growing DNA chain . This halts the propagation of the virus and aids in the recovery of the host .
Result of Action
The result of the action of 5-[3-(Trifluoroacetamido)-1-(E)-propenyl]-uridine is a reduction in viral propagation . By inhibiting viral DNA replication, it prevents the spread of the virus within the host, promoting recovery .
Action Environment
The action of 5-[3-(Trifluoroacetamido)-1-(E)-propenyl]-uridine is influenced by various environmental factors While specific details are not available, factors such as pH, temperature, and the presence of other biological molecules can affect the stability and efficacy of the compound
properties
IUPAC Name |
N-[(E)-3-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enyl]-2,2,2-trifluoroacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N3O7/c15-14(16,17)12(25)18-3-1-2-6-4-20(13(26)19-10(6)24)11-9(23)8(22)7(5-21)27-11/h1-2,4,7-9,11,21-23H,3,5H2,(H,18,25)(H,19,24,26)/b2-1+/t7-,8-,9-,11-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMXZSDJKAIYXMV-TVIFIVJDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)C=CCNC(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)/C=C/CNC(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N3O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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